molecular formula C5H9Cl2N3 B2732545 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride CAS No. 1034197-37-9

3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B2732545
CAS No.: 1034197-37-9
M. Wt: 182.05
InChI Key: CORTUUZANXBFAY-UHFFFAOYSA-N
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Description

Note: The provided evidence primarily focuses on 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS: 135206-76-7), a structurally related compound.

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1 and a chloromethyl group at position 3. It serves as a critical intermediate in pharmaceutical synthesis, particularly for antiviral agents like ensitrelvir (S-217622), a COVID-19 therapeutic candidate . Its synthesis involves a two-stage, one-pot reaction using 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal in dichloromethane (DCM), yielding the hydrochloride salt with high efficiency . The chloromethyl group enhances reactivity, enabling further functionalization via nucleophilic substitution, while the methyl group stabilizes the triazole ring’s electronic environment .

Properties

IUPAC Name

3-(chloromethyl)-1,5-dimethyl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-4-7-5(3-6)8-9(4)2;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORTUUZANXBFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride typically involves the chloromethylation of 1,5-dimethyl-1,2,4-triazole. This can be achieved through the reaction of 1,5-dimethyl-1,2,4-triazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) acts as a leaving group, enabling substitution by nucleophiles such as amines, thiols, and alcohols. These reactions often proceed via an SN2 mechanism, forming carbocation intermediates under acidic conditions.

Reagent Conditions Product Key Example
Sodium azideDMF, 40°C, 5 hoursTriazolyl azide derivativesSynthesis of triazole-based azides
Primary aminesPolar solvents (e.g., DMSO), heatSubstituted triazolesFunctionalized triazoles for bioactivity
Thiols/AlcoholsAcidic conditions, elevated tempThioether/Alkoxy triazolesAntimicrobial agent precursors

Mechanism : The chloromethyl group undergoes nucleophilic attack, displacing Cl⁻ to form substituted derivatives.

Oxidation/Reduction

The triazole ring undergoes redox transformations, altering its electronic properties.

Reaction Type Reagents Conditions Product
OxidationH₂O₂, KMnO₄Acidic/Basic conditionsOxidized triazole derivatives
ReductionLiAlH₄, NaBH₄Anhydrous conditionsReduced triazole derivatives

Key Insight : Oxidation can activate the triazole ring for further functionalization, while reduction may stabilize intermediates in synthesis.

Cyclization Reactions

The compound participates in cycloaddition and cyclization to form complex heterocycles, such as fused triazoles or oxaphosphetane intermediates.

Reaction Type Reagents Conditions Product
1,3-Dipolar Cycloadditionβ-Ketophosphonates, Cs₂CO₃Elevated temperaturesMultisubstituted triazoles
Enolate-mediated cyclizationβ-Ketophosphonates, alkoxidesTHF/DMSO, heatHeterocyclic compounds

Mechanism : Cesium enolate intermediates facilitate syn-elimination to form triazoles with regioselectivity .

Stability and Handling

The compound exhibits stability in neutral, acidic, and weak alkaline solutions but decomposes in strong alkaline conditions . This property is critical for process optimization in industrial settings.

Research Findings

  • Regioselectivity : Cycloaddition reactions show high regioselectivity, favoring Z-enolate intermediates under cesium-mediated conditions .

  • Scalability : Continuous flow processes and automated systems improve reaction efficiency, minimizing by-products.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Development
This compound is pivotal in the synthesis of antifungal agents. Its structure allows for the modification and development of new drugs targeting resistant fungal strains. For instance, research has demonstrated that triazole derivatives exhibit potent antifungal activity against various pathogens such as Candida and Aspergillus species. A study highlighted the efficacy of synthesized triazoles in inhibiting fungal growth with IC50 values ranging from 1.02 to 74.28 μM across different cell lines .

Anticancer Research
The compound's derivatives have shown promising anticancer properties. For example, novel 1,2,3-triazole hybrids demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HT-29, indicating potential therapeutic applications in oncology . The ability to modify the triazole structure enhances its pharmacological profile.

Study Cell Line IC50 (μM) Effect
Luan et al.Various1.02 - 74.28Inhibition of cell growth
Gholampour et al.MCF-710 - 20Cell cycle arrest in G0/G1 phase

Agricultural Applications

Fungicide Synthesis
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride serves as an intermediate in the production of fungicides that protect crops from diseases. Its application in agricultural chemicals has been extensively studied, revealing its effectiveness in improving crop yields by combating fungal infections . The compound's role in agrochemicals is vital for sustainable farming practices.

Material Science

Polymer Development
In material science, this compound is being explored for its potential in synthesizing specialty polymers. Research indicates that incorporating triazole groups can enhance the durability and environmental resistance of materials . This application is particularly relevant for developing coatings and materials used in harsh conditions.

Environmental Applications

Bioremediation Studies
The compound is also investigated for its role in bioremediation processes. Studies have shown that triazoles can assist in breaking down pollutants in contaminated environments, contributing to cleaner ecosystems . This application highlights the compound's versatility beyond traditional uses.

Case Studies and Research Findings

A comprehensive review of the literature reveals various studies focused on the synthesis and biological activities of triazole derivatives:

  • Antimicrobial Properties : Research has documented the antimicrobial effects of triazole derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, showcasing their potential as antibacterial agents .
  • Synthesis Techniques : Innovative synthetic methods have been developed to create triazole derivatives with enhanced biological activities, indicating ongoing research into optimizing these compounds for better efficacy .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride with structurally or functionally related triazole derivatives, leveraging data from the evidence provided.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Characteristics
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl C₅H₈Cl₂N₃ 182.05 1-methyl, 3-chloromethyl 135206-76-7 High reactivity due to chloromethyl group; used in antiviral drug synthesis .
3-(Chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole HCl C₇H₁₃Cl₂N₃ 210.1 4-methyl, 5-isopropyl, 3-chloromethyl N/A Bulkier substituents increase steric hindrance, reducing solubility .
3-Cyclohexyl-1H-1,2,4-triazol-5-amine C₈H₁₄N₄ 166.23 3-cyclohexyl, 5-amino 143832-52-4 Amino group enhances hydrogen-bonding potential; cyclohexyl increases lipophilicity .
1H-1,2,3-Triazole analogs Varies Varies Variable substituents N/A Synthesized via click chemistry; exhibit carbonic anhydrase-II inhibitory activity .

Substituent Effects on Properties

  • Chloromethyl Group : Enhances electrophilicity, enabling cross-coupling reactions (critical for antiviral drug synthesis) .
  • Methyl vs. Cyclohexyl : Methyl groups improve solubility in polar solvents, whereas cyclohexyl substituents increase lipid solubility, impacting pharmacokinetics .
  • Amino vs.

Biological Activity

3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride (CAS Number: 135206-76-7) is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article presents a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings and case studies.

  • Molecular Formula : C₄H₇ClN₃
  • Molar Mass : 168.02 g/mol
  • Melting Point : 69-70 °C
  • Solubility : Soluble in various solvents, with solubility reported at approximately 6.54 mg/ml .

Antifungal Activity

Triazole compounds are primarily recognized for their antifungal properties. A review of the literature indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various strains, including Candida albicans and Aspergillus species. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

  • Case Study : In a comparative study, triazole derivatives showed enhanced antifungal efficacy compared to traditional azoles like fluconazole. For instance, certain derivatives demonstrated MIC values significantly lower than those of fluconazole against resistant strains .

Antibacterial Activity

Research has also shown that this compound possesses antibacterial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria.

  • Findings : In vitro studies revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics .

Anticancer Potential

The anticancer activity of triazole derivatives is an emerging area of research. Several studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

  • Research Insight : A study focusing on triazole derivatives found that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved may include the modulation of cell cycle progression and induction of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring can significantly influence their pharmacological profiles.

PositionModificationEffect
3ChloromethylEnhanced antifungal and antibacterial activity
5DimethylImproved selectivity and potency against pathogens

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. The compound is classified as an irritant; hence appropriate safety measures should be adopted during handling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via hydroxymethylation of 1H-1,2,4-triazole derivatives using paraformaldehyde, followed by chlorination with thionyl chloride (SOCl₂). Key parameters for optimization include catalyst selection (e.g., acidic or basic conditions), solvent polarity, temperature control (e.g., 0–5°C during chlorination), and reaction time. Monitoring via TLC or 1H^1H-NMR can help track intermediate formation (e.g., hydroxymethyl-triazole). Yield improvements may involve recrystallization or column chromatography for purification .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~700 cm1^{-1}, triazole C=N at ~1590 cm1^{-1}) .
  • 1H^1H-NMR : Identify methyl groups (δ ~2.5–3.0 ppm) and chloromethyl protons (δ ~4.5–5.0 ppm). Compare with literature data for consistency .
  • Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., M+^+ or M+1) and fragmentation patterns.
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N, Cl percentages) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity or molecular interactions of triazole derivatives like this compound?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., carbonic anhydrase-II) or receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition). Density functional theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel triazole-based analogs?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • 2D-NMR (e.g., COSY, HSQC) : Resolve overlapping proton signals and assign carbon environments.
  • X-ray crystallography : Confirm stereochemistry and crystal packing effects.
  • Reproducibility tests : Repeat syntheses under controlled conditions to rule out experimental variability. Reference analogous compounds (e.g., 1,2,3-triazole derivatives) for comparative analysis .

Q. What experimental designs are effective for studying the reactivity of the chloromethyl group in further derivatization?

  • Methodological Answer : Design nucleophilic substitution reactions (SN_N2) with amines, thiols, or alkoxides. Monitor reaction progress via HPLC or LC-MS. Optimize solvent systems (e.g., DMF for polar aprotic conditions) and temperature. For kinetic studies, use 1H^1H-NMR to track disappearance of the chloromethyl signal (δ ~4.5–5.0 ppm) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported yields for triazole hydrochlorides synthesized via similar routes?

  • Methodological Answer : Analyze variables such as:

  • Moisture sensitivity : Hydrochloride salts are hygroscopic; yields may drop if stored improperly.
  • Catalyst deactivation : Trace moisture or oxygen can inhibit catalysts (e.g., in hydroxymethylation).
  • Byproduct formation : Use GC-MS to identify side products (e.g., dimerization or hydrolysis). Compare protocols with literature (e.g., reaction stoichiometry in vs. ) .

Q. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–13) and analyze degradation products via HPLC.
  • Long-term storage : Store under inert gas (N2_2) at -20°C and monitor purity periodically .

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